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molecular formula C10H11ClN4O B8689841 5-Chloromethyl-1-(4-methoxy-benzyl)-1H-tetrazole CAS No. 208584-81-0

5-Chloromethyl-1-(4-methoxy-benzyl)-1H-tetrazole

Cat. No. B8689841
M. Wt: 238.67 g/mol
InChI Key: XBMJJAMLOFNZOK-UHFFFAOYSA-N
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Patent
US06541638B2

Procedure details

A solution of 9.55 g (48.6 mmol) 2-chloro-1,1,1-triethoxyethane and 3.9 ml (30 mmol) 4-methoxybenzylamine were heated at 40° C. for 15 min. Then a solution of 2.92 g (45 mmol) sodium azide in 60 ml acetic acid was added at RT and heated at 60° C. over night, 20h at 80° C. and 1h at 100° C. The reaction was neutralized with aqueous and solid NaHCO3/EtOAc (3×), washed with aqueous 10% NaCl. The organic phase was dried over Na2SO4, evaporated and purified by flash-chromatography on silicagel (hexane/EtOAc 1:1) to give 3.36 g (47%) 5-Chloromethyl-1-(4-methoxy-benzyl)-1H-tetrazole, MS: 238 (M). [Y. Satoh, S. De Lombaert, N. Marcopulos, J. Moliterni, M. Moskal, J. Tan, E. Wallace, Synthesis of tetrazole analogs of alpha-amino acids by alkylation of a Schiff base of alpha-aminomethyltetrazole. Tetrahedron Lett. (1998), 39(21), 3367-3370].
Quantity
9.55 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
20h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
NaHCO3 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](OCC)(OCC)OCC.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][NH2:20])=[CH:17][CH:16]=1.[N-:23]=[N+:24]=[N-:25].[Na+].C([O-])(O)=O.[Na+].CCOC(C)=O>C(O)(=O)C>[Cl:1][CH2:2][C:3]1[N:20]([CH2:19][C:18]2[CH:21]=[CH:22][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)[N:25]=[N:24][N:23]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
9.55 g
Type
reactant
Smiles
ClCC(OCC)(OCC)OCC
Name
Quantity
3.9 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Step Two
Name
Quantity
2.92 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
20h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
NaHCO3 EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+].CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
at 100° C
WASH
Type
WASH
Details
washed with aqueous 10% NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash-chromatography on silicagel (hexane/EtOAc 1:1)

Outcomes

Product
Name
Type
product
Smiles
ClCC1=NN=NN1CC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.36 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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